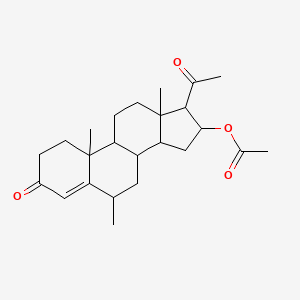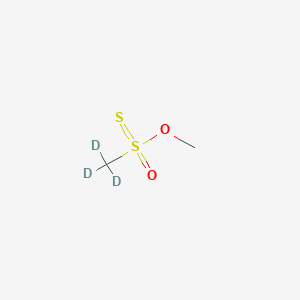
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane is a complex organosulfur compound. The presence of deuterium atoms in its structure suggests its use in specialized scientific research, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane likely involves multiple steps, including the introduction of deuterium atoms. Common synthetic routes may include:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Sulfur Incorporation: Introducing sulfur atoms through thiolation reactions.
Methoxylation: Adding methoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such a specialized compound would involve large-scale deuterium exchange and thiolation processes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways.
Biology: Employed in metabolic studies to understand the role of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane involves its interaction with molecular targets through its sulfur and methoxy groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxy-oxo-sulfanylidene-methyl-lambda6-sulfane: Similar structure but without deuterium atoms.
Methoxy-oxo-sulfanylidene-ethyl-lambda6-sulfane: Contains an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of deuterium atoms in Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane makes it unique for isotopic labeling studies, providing distinct advantages in tracing and analyzing chemical and biological processes.
Propriétés
Formule moléculaire |
C2H6O2S2 |
|---|---|
Poids moléculaire |
129.22 g/mol |
Nom IUPAC |
methoxy-oxo-sulfanylidene-(trideuteriomethyl)-λ6-sulfane |
InChI |
InChI=1S/C2H6O2S2/c1-4-6(2,3)5/h1-2H3/i2D3 |
Clé InChI |
LEBYISUPSSNHTJ-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)(=S)OC |
SMILES canonique |
COS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


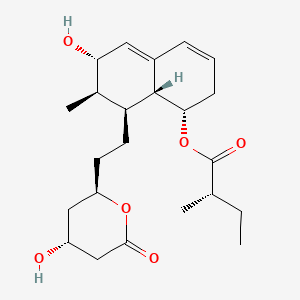
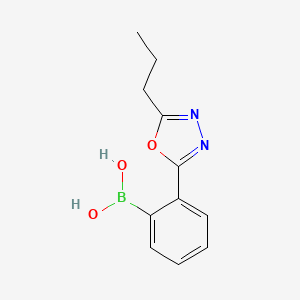
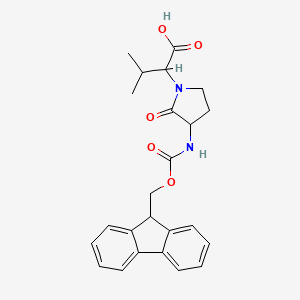
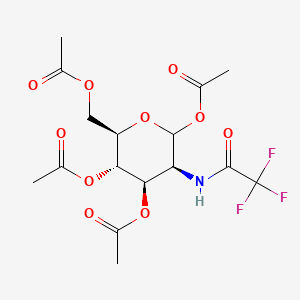
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
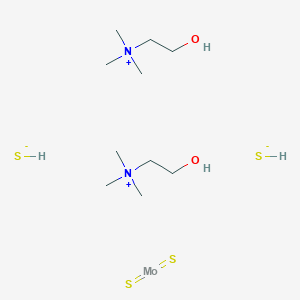
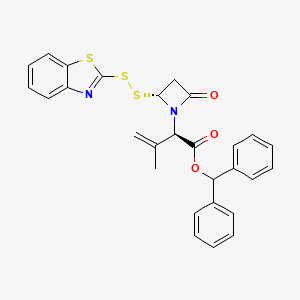
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
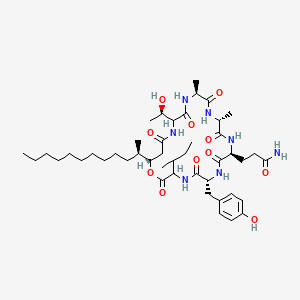

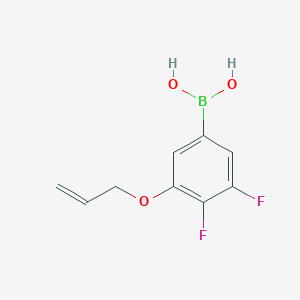
![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
